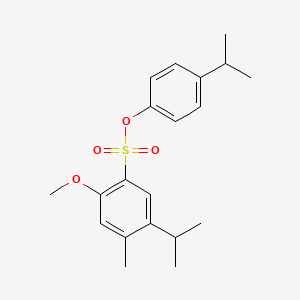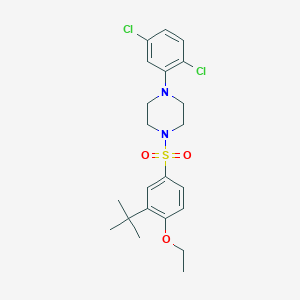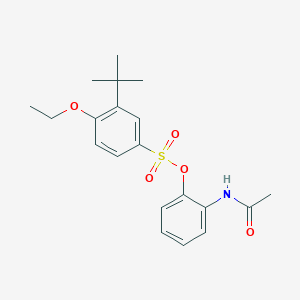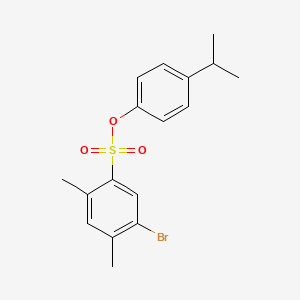
(4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate, also known as IB-MECA, is a potent and selective agonist of the adenosine A3 receptor. The adenosine A3 receptor is a G protein-coupled receptor that is involved in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. IB-MECA has been extensively studied for its potential therapeutic applications in these areas.
Wirkmechanismus
(4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate exerts its effects by selectively activating the adenosine A3 receptor, which is expressed in various tissues, including immune cells, cancer cells, and endothelial cells. The adenosine A3 receptor is coupled to G proteins, which activate various intracellular signaling pathways, such as the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These signaling pathways mediate the anti-inflammatory, anti-cancer, and cardiovascular protective effects of this compound.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, the inhibition of angiogenesis, the reduction of oxidative stress, and the improvement of endothelial function. This compound also has some side effects, such as the activation of platelets and the induction of vasodilation.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate has several advantages for lab experiments, including its high selectivity and potency for the adenosine A3 receptor, its availability as a synthetic compound, and its well-characterized pharmacological effects. However, this compound also has some limitations, such as its potential side effects, its limited solubility in aqueous solutions, and its potential interactions with other signaling pathways.
Zukünftige Richtungen
There are several future directions for the research on (4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate, including the development of more potent and selective adenosine A3 receptor agonists, the investigation of the mechanisms underlying its anti-inflammatory, anti-cancer, and cardiovascular protective effects, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its safety and efficacy in clinical trials. This compound holds great promise as a potential therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
(4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate can be synthesized using various methods, including the reaction of 2,4-dimethyl-5-iodo-3-(4-isopropylphenyl) pyridine with sodium methoxide and methyl iodide, or the reaction of 2,4-dimethyl-5-iodo-3-(4-isopropylphenyl) pyridine with sodium methoxide and isopropyl iodide. The synthesis of this compound requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
(4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and cardiovascular protective effects. Inflammation is a physiological response to tissue damage or infection, but chronic inflammation can lead to various diseases, such as arthritis, asthma, and inflammatory bowel disease. This compound has been shown to reduce inflammation by activating the adenosine A3 receptor, which inhibits the production of pro-inflammatory cytokines and chemokines.
Cancer is a complex disease that involves uncontrolled cell growth and invasion. This compound has been shown to inhibit the growth and invasion of various cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to enhance the anti-cancer effects of chemotherapy and radiation therapy.
Cardiovascular diseases, such as myocardial infarction and stroke, are major causes of morbidity and mortality worldwide. This compound has been shown to protect against ischemic injury by reducing inflammation, oxidative stress, and apoptosis. This compound has also been shown to improve endothelial function and reduce atherosclerosis in animal models.
Eigenschaften
IUPAC Name |
(4-propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4S/c1-13(2)16-7-9-17(10-8-16)24-25(21,22)20-12-18(14(3)4)15(5)11-19(20)23-6/h7-14H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKGGOBZFFJPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=C(C=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile](/img/structure/B7440259.png)
![4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7440271.png)
![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)

![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![4-chloro-3-hydroxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440308.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
![3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440311.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440316.png)


